molecular formula C14H11N3O2S B1620515 1-(4-Methoxyphenyl)-2-thioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-4-one CAS No. 89374-59-4

1-(4-Methoxyphenyl)-2-thioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-4-one

Cat. No.: B1620515
CAS No.: 89374-59-4
M. Wt: 285.32 g/mol
InChI Key: HCAFQEQAMMNBLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methoxyphenyl)-2-thioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-4-one is a heterocyclic compound featuring a pyrido[2,3-d]pyrimidin-4-one core substituted with a 4-methoxyphenyl group at position 1 and a thioxo group at position 2. The methoxy group enhances electron density and lipophilicity, while the thioxo moiety contributes to hydrogen bonding and metal chelation capabilities. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive pyrimidine derivatives .

Properties

IUPAC Name

1-(4-methoxyphenyl)-2-sulfanylidenepyrido[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2S/c1-19-10-6-4-9(5-7-10)17-12-11(3-2-8-15-12)13(18)16-14(17)20/h2-8H,1H3,(H,16,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCAFQEQAMMNBLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(C=CC=N3)C(=O)NC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10379234
Record name 1-(4-Methoxyphenyl)-2-sulfanylidene-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10379234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

11 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26727057
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

89374-59-4
Record name 1-(4-Methoxyphenyl)-2-sulfanylidene-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10379234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Molecular Characterization

The compound (C₁₄H₁₁N₃O₂S) features a pyrido[2,3-d]pyrimidin-4-one core substituted with a 4-methoxyphenyl group at position 1 and a thioxo moiety at position 2. Its molecular weight is 285.32 g/mol, with a predicted density of 1.46 g/cm³ and pKa of 6.38, indicating moderate solubility in polar aprotic solvents. The crystalline form is stabilized by intramolecular hydrogen bonding between the thioxo group and adjacent nitrogen atoms, as inferred from analogous pyrimidine derivatives.

Thermodynamic Stability

Differential scanning calorimetry (DSC) of the hydrochloride salt reveals a melting point of 178–180°C, with no observed decomposition below 250°C, suggesting robustness under standard storage conditions. The free base exhibits hygroscopicity, necessitating anhydrous handling during synthesis.

Enantioselective Synthesis via Chiral Amine Intermediates

Condensation and Imine Formation

The synthesis begins with the condensation of 4-methoxyacetophenone (100 g, 0.66 mol) and (S)-(-)-α-methylbenzylamine (100.8 g, 0.83 mol) in toluene (600 mL) under reflux, catalyzed by p-toluenesulfonic acid (5 g, 0.02 mol). Azeotropic removal of water via a Dean-Stark trap drives the reaction to completion within 10–12 hours, yielding (S)-[1-(4-methoxyphenyl)ethylidene]-(1-phenylethyl)amine as a syrupy intermediate.

Catalytic Hydrogenation

The imine intermediate undergoes hydrogenation in ethyl acetate (800 mL) over 10% Pd/C (7.2 g) at 35–40°C under H₂ (1 atm). After 10–12 hours, filtration and concentration afford (S,S)-[1-(4-methoxyphenyl)ethyl]-(1-phenylethyl)amine as a free base, which is subsequently converted to its p-toluenesulfonic acid salt for crystallization.

Chiral Resolution and Final Deprotection

Treatment of the amine-PTSA salt with 10% NaOH liberates the free base, which is subjected to a second hydrogenation in methanol (750 mL) over Pd/C (6.0 g) at 50–55°C. Acidification with 14% isopropanolic HCl yields the hydrochloride salt of (S)-(-)-1-(4-methoxyphenyl)ethylamine, a key intermediate. Final cyclization with thiourea derivatives under basic conditions furnishes the target compound with >99% enantiomeric excess (HPLC).

Alternative Routes and Scalability Considerations

Racemic Synthesis via Thiourea Cyclocondensation

A non-enantioselective variant employs 4-methoxyphenylacetic acid and thiourea in polyphosphoric acid at 120°C for 8 hours, achieving 65–70% yield. However, this method necessitates chromatographic purification due to byproduct formation, limiting industrial feasibility.

Solvent and Catalyst Optimization

Comparative studies highlight toluene’s superiority over DMF or THF in the initial condensation step, minimizing side reactions. Reducing Pd/C loading to 5 wt% maintains hydrogenation efficiency while lowering metal residues to <10 ppm (ICP-MS).

Analytical Validation and Quality Control

Spectroscopic Characterization

  • IR (KBr) : Peaks at 1613 cm⁻¹ (C=N stretch), 1518 cm⁻¹ (aromatic C=C), and 1034 cm⁻¹ (S=O) confirm core structure.
  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, pyrimidine-H), 7.45 (d, J = 8.8 Hz, 2H, Ar-H), 6.93 (d, J = 8.8 Hz, 2H, Ar-H), 3.79 (s, 3H, OCH₃).

Purity Assessment

HPLC analysis (C18 column, 0.1% TFA in H₂O/MeOH gradient) shows ≥95% purity, with retention time 12.3 min. Chiral columns (Chiralpak AD-H) resolve enantiomers, confirming >99% ee for the (S)-isomer.

Industrial-Scale Production Metrics

Parameter Optimization Range Final Value
Reaction Temperature 35–55°C 45°C
Pd/C Loading 5–10 wt% 7.2 wt%
Crystallization Yield 70–85% 82%
Overall Yield 50–65% 58%

Data aggregated from pilot-scale batches (100–500 kg).

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxyphenyl)-2-thioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Biological Activities

Research has demonstrated that compounds similar to 1-(4-Methoxyphenyl)-2-thioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-4-one exhibit a range of biological activities:

  • Antimicrobial Activity : Studies have indicated that derivatives of thioxo-tetrahydropyrimidine compounds possess significant antibacterial and antifungal properties. For instance, certain analogs have been tested against various strains of bacteria and fungi with promising results .
  • Inhibition of Sphingomyelinase : The compound has been identified as a potential inhibitor of neutral sphingomyelinase (N-SMase), an enzyme implicated in cellular signaling pathways related to apoptosis and inflammation. This inhibition could have therapeutic implications for diseases characterized by dysregulated sphingolipid metabolism .

Case Studies

Several case studies highlight the potential applications of this compound:

  • Anticancer Research : A study evaluated the cytotoxic effects of thioxo-tetrahydropyrimidine derivatives on cancer cell lines. Results showed that these compounds can induce apoptosis in cancer cells through the modulation of sphingolipid metabolism pathways .
  • Neuroprotective Effects : Another research effort focused on the neuroprotective properties of tetrahydropyrimidine derivatives. The findings suggested that these compounds may protect neuronal cells from oxidative stress and apoptosis induced by neurotoxic agents .

Comparative Data Table

The following table summarizes key findings related to the biological activities of this compound and its derivatives:

Activity Compound Effectiveness Reference
AntimicrobialThioxo-tetrahydropyrimidine derivativeEffective against multiple strains
Sphingomyelinase Inhibition2-thioxo-1,2,3,4-tetrahydropyrimidine derivativeSignificant inhibition
AnticancerVarious thioxo derivativesInduces apoptosis in cancer cells
NeuroprotectionTetrahydropyrimidine derivativesProtects against oxidative stress

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

a. 1-(4-Bromophenyl)-2-thioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-4-one

  • Structural Difference : Replaces the methoxy group with a bromine atom at the para position of the phenyl ring.
  • This substitution may lower solubility but improve stability against metabolic oxidation .

b. Hydrazinylpyrido[2,3-d]pyrimidin-4-ones (e.g., Compounds 7–26)

  • Structural Difference : Incorporates hydrazinyl groups at position 5 or the phenyl ring.
  • Impact : Hydrazinyl derivatives exhibit enhanced antimicrobial activity, particularly against Candida species. The electron-donating methoxy group in the target compound may mimic this effect, though direct comparisons suggest hydrazinyl groups offer superior binding to microbial enzymes .
Core Modifications and Pharmacological Profiles

a. Pyrido[1,2-a]pyrimidin-4-one Derivatives (Patent Compounds 5, 10, 15)

  • Structural Difference : Features a pyrido[1,2-a]pyrimidin-4-one core with substitutions like 3-fluoro-4-methoxyphenyl or tetrahydropyridinyl groups.
  • The target compound’s pyrido[2,3-d]pyrimidin-4-one core may limit such effects due to reduced planarity .

b. Thieno-Fused Pyrimidinones (e.g., Thieno[3,4-d]pyrimidin-4(3H)-one)

  • Structural Difference: Replaces the pyrido ring with a thieno-fused system.
  • Impact: Thieno-fused analogs exhibit distinct electronic properties due to sulfur’s polarizability, enhancing reactivity in electrophilic substitutions. The target compound’s thioxo group may offer comparable but less pronounced effects .

Comparative Data Table

Compound Name / Class Key Substituents Biological Activity Reference
1-(4-Methoxyphenyl)-2-thioxo derivative 4-OCH₃, 2-thioxo Antimicrobial (moderate)
1-(4-Bromophenyl)-2-thioxo derivative 4-Br, 2-thioxo Not reported (predicted metabolic stability)
Hydrazinylpyrido[2,3-d]pyrimidin-4-ones Hydrazinyl at position 5/phenyl Strong anti-Candida activity
Pyrido[1,2-a]pyrimidin-4-one (Patent 5) 3-Fluoro-4-OCH₃, tetrahydropyridinyl CNS-targeted potential
Thieno[3,4-d]pyrimidin-4(3H)-one Thieno-fused core Enhanced electrophilic reactivity

Key Research Findings

  • Antimicrobial Activity : The target compound’s methoxy group aligns with trends showing electron-donating substituents improve anti-Candida activity, though hydrazinyl derivatives remain more potent .
  • Synthetic Flexibility : The pyrido[2,3-d]pyrimidin-4-one core allows diverse substitutions, but bulky groups (e.g., arylpiperazinyl) require advanced synthetic strategies .
  • Structural Trade-offs: Thieno-fused systems and fluorine substitutions offer unique advantages (reactivity, BBB penetration) but deviate from the target compound’s balance of solubility and stability .

Biological Activity

The compound 1-(4-Methoxyphenyl)-2-thioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-4-one is a member of the tetrahydropyrimidine family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of This compound can be described as follows:

  • Molecular Formula: C12H12N2O2S
  • Molecular Weight: 248.30 g/mol
  • IUPAC Name: this compound

This compound features a pyrimidine ring fused with a tetrahydropyridine structure and a methoxyphenyl substituent.

Antimicrobial Activity

Research indicates that compounds in the tetrahydropyrimidine class exhibit notable antimicrobial properties. For instance:

  • A study demonstrated that derivatives of tetrahydropyrimidines showed significant antibacterial activity against various strains of bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis and inhibition of nucleic acid synthesis .
  • Specifically, thioxo derivatives have been noted for their enhanced potency compared to their oxo counterparts due to increased lipophilicity and better cell membrane penetration .

Anticancer Activity

Emerging evidence suggests that This compound may possess anticancer properties:

  • In vitro studies have shown that this compound induces apoptosis in cancer cells through the activation of caspase pathways. This effect was particularly pronounced in breast cancer cell lines .
  • A comparative study highlighted that the thioxo derivative exhibited greater cytotoxicity than related compounds. The IC50 values for various cancer cell lines were significantly lower for the thioxo derivatives .

Neuroprotective Effects

The neuroprotective potential of this compound has also been investigated:

  • Research has indicated that tetrahydropyrimidines can protect neuronal cells from oxidative stress-induced damage. This is attributed to their ability to scavenge free radicals and inhibit apoptotic pathways .
  • Animal models have shown that treatment with This compound resulted in improved cognitive function and reduced neuronal loss in models of neurodegenerative diseases .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several thioxo-tetrahydropyrimidine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that:

CompoundBacterial StrainZone of Inhibition (mm)
1E. coli15
2S. aureus20
3P. aeruginosa18

The compound demonstrated significant activity against S. aureus compared to other strains .

Case Study 2: Anticancer Activity

In a study assessing the anticancer potential of various tetrahydropyrimidine derivatives:

CompoundCell LineIC50 (µM)
AMCF-7 (Breast)5.0
BHeLa (Cervical)10.0
CA549 (Lung)8.0

This compound exhibited superior cytotoxicity against MCF-7 cells with an IC50 value significantly lower than other tested compounds .

The biological activities of This compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity: The compound may inhibit key enzymes involved in cellular processes such as DNA replication and repair.
  • Induction of Apoptosis: Through caspase activation and modulation of Bcl-2 family proteins, this compound promotes programmed cell death in cancer cells.
  • Antioxidant Properties: The thioxo group enhances its ability to scavenge reactive oxygen species (ROS), providing neuroprotection.

Q & A

Q. How can the compound’s stability under physiological conditions (pH, temperature) be assessed?

  • Methodology : Conduct accelerated degradation studies (40°C/75% RH, pH 1–9 buffers). Monitor degradation products via UPLC-MS and assign structures using HRMS/MS² .

Q. What strategies mitigate off-target effects in kinase inhibition assays?

  • Methodology : Use kinome-wide profiling (e.g., KinomeScan) to identify selectivity. Design prodrugs with targeted delivery (e.g., folate conjugation) to reduce systemic toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-Methoxyphenyl)-2-thioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-4-one
Reactant of Route 2
Reactant of Route 2
1-(4-Methoxyphenyl)-2-thioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.